2-Deoxy-D-glucose-[1,2,3H(N)]
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Overview
Description
2-Deoxy-D-glucose-[1,2,3H(N)] is a glucose analog where the 2-hydroxyl group is replaced by hydrogen, preventing it from undergoing glycolysis. This compound is widely used in scientific research due to its ability to inhibit glycolysis and its applications in studying glucose metabolism, cancer, and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose can be synthesized through various methods. One common method involves the reduction of 2-deoxy-D-gluconic acid lactone using sodium borohydride. Another method includes the use of tritium-labeled glucose to produce 2-Deoxy-D-glucose-[1,2,3H(N)] for research purposes .
Industrial Production Methods
Industrial production of 2-Deoxy-D-glucose typically involves the enzymatic reduction of glucose derivatives. This process ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-D-glucose undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-deoxy-D-gluconic acid.
Reduction: Reduction of 2-deoxy-D-gluconic acid lactone to produce 2-deoxy-D-glucose.
Substitution: The hydroxyl group at the second position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride is commonly used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: 2-deoxy-D-gluconic acid.
Reduction: 2-deoxy-D-glucose.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
2-Deoxy-D-glucose-[1,2,3H(N)] has numerous applications in scientific research:
Chemistry: Used as a tracer in glucose metabolism studies.
Biology: Investigates cellular glucose uptake and metabolism.
Medicine: Explores potential treatments for cancer and viral infections by inhibiting glycolysis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
2-Deoxy-D-glucose inhibits glycolysis by targeting hexokinase, the enzyme responsible for phosphorylating glucose. This inhibition leads to the accumulation of 2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized, resulting in the depletion of cellular ATP. This mechanism effectively starves and kills cancer cells and inhibits viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-Deoxyglucose
- 2-Deoxy-D-arabinohexose
- 2-Deoxy-D-mannose
Comparison
2-Deoxy-D-glucose is unique due to its ability to inhibit glycolysis and its applications in cancer and viral research. While similar compounds like 2-Deoxyglucose and 2-Deoxy-D-arabinohexose share structural similarities, they may not exhibit the same level of efficacy in inhibiting glycolysis or have the same range of applications .
Properties
Molecular Formula |
C6H12O5 |
---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-5,5-ditritio-6-tritiooxyoxane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i1T2,9T |
InChI Key |
PMMURAAUARKVCB-LAACTLPNSA-N |
Isomeric SMILES |
[3H]C1([C@H]([C@@H]([C@H](OC1O[3H])CO)O)O)[3H] |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
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